(S)-3-Amino-5-hexynoic acid hydrochloride is a chiral amino acid derivative with the molecular formula C₆H₁₀ClNO₂ and a molecular weight of 163.601 g/mol. It is characterized by its unique structure, which includes an alkyne functional group, making it significant in various chemical applications. This compound is typically used for labeling and detection purposes in biochemical research and has shown promise in various synthetic pathways due to its reactivity .
Due to the presence of both an amino group and an alkyne functional group, (S)-3-Amino-5-hexynoic acid hydrochloride can be a useful tool in bioconjugation reactions. The amino group allows it to be attached to biomolecules like antibodies or peptides, while the alkyne can be used for further modification using click chemistry techniques []. Click chemistry offers a reliable and efficient way to label biomolecules for various research applications.
The unique structure of (S)-3-Amino-5-hexynoic acid hydrochloride has the potential to be used in metabolic studies. Researchers have proposed its use as a probe to investigate specific metabolic pathways, however, more research is required to validate its efficacy for this purpose [].
The synthesis of (S)-3-Amino-5-hexynoic acid hydrochloride can be achieved through several methods:
(S)-3-Amino-5-hexynoic acid hydrochloride finds applications in various fields:
Studies on the interactions of (S)-3-Amino-5-hexynoic acid hydrochloride with other biomolecules are still emerging. Its ability to form complexes with metal ions and other organic compounds makes it a subject of interest for further exploration in coordination chemistry and drug delivery systems. Preliminary data suggests that it may interact with enzymes or receptors involved in metabolic pathways, although comprehensive interaction studies are needed to elucidate these mechanisms fully .
Several compounds share structural similarities with (S)-3-Amino-5-hexynoic acid hydrochloride, each possessing unique characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Homopropargylglycine | Similar backbone with propargyl group | Known for its role in neurotransmitter synthesis |
L-Alanine | Simple amino acid structure | Fundamental building block in proteins |
Propargylglycine | Contains an alkyne group | Used in various synthetic applications |
3-Aminopropionic Acid | Shorter carbon chain | Less sterically hindered than hexynoic acid |
(S)-3-Amino-5-hexynoic acid hydrochloride is distinguished by its longer carbon chain and specific alkyne functionality, which enhances its reactivity compared to simpler amino acids and derivatives .
Irritant